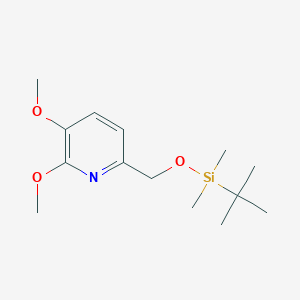

6-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine

Description

Properties

IUPAC Name |

tert-butyl-[(5,6-dimethoxypyridin-2-yl)methoxy]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3Si/c1-14(2,3)19(6,7)18-10-11-8-9-12(16-4)13(15-11)17-5/h8-9H,10H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUDVRIMTVJPLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=NC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673842 | |

| Record name | 6-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2,3-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138443-87-4 | |

| Record name | 6-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-2,3-dimethoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138443-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2,3-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole and dimethylformamide (DMF) as a solvent . The reaction is carried out at room temperature, resulting in high yields of the desired silyl ether .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine can undergo various chemical reactions, including:

Oxidation: Using reagents like KMnO₄ or OsO₄.

Reduction: Employing agents such as LiAlH₄ or NaBH₄.

Substitution: Reacting with nucleophiles like RLi or RMgX.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or neutral conditions.

Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

Substitution: Organolithium or Grignard reagents in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

6-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine has several applications in scientific research:

Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.

Medicine: May be used in the development of pharmaceutical intermediates.

Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action for 6-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine involves the formation of stable silyl ethers, which protect hydroxyl groups from unwanted reactions. The tert-butyldimethylsilyl group is particularly effective due to its high hydrolytic stability and ease of removal under mild conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The compound’s structural analogs differ primarily in substituent positioning, protecting groups, and heteroatom integration. Key comparisons include:

Stability and Reactivity

- The TBDMS-OCH2 group in the target compound offers superior steric protection compared to smaller silyl groups (e.g., TMS), reducing unintended deprotection during reactions .

- Fluorinated analogs (e.g., 2-fluoropyridine derivatives) exhibit enhanced metabolic stability in vivo, making them preferable in drug development .

Biological Activity

6-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine is a compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C₁₄H₂₅NO₃Si

- Molecular Weight : 283.44 g/mol

- CAS Number : 1138443-87-4

The compound features a pyridine ring substituted with methoxy groups and a tert-butyldimethylsilyloxy group, which enhances its stability and solubility in organic solvents.

Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in metabolic pathways, which can affect cellular processes and signaling pathways.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.

In Vitro Studies

In vitro studies have shown that this compound can modulate several cellular pathways:

- Cell Proliferation : It has been observed to influence cell cycle progression in cancer cell lines, indicating potential anti-cancer properties.

- Apoptosis Induction : The compound may induce apoptosis in malignant cells, promoting cell death through intrinsic pathways.

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and therapeutic potential of this compound:

- Dosage and Efficacy : Various dosages were tested for efficacy against tumor growth in xenograft models, showing a dose-dependent response.

- Safety Profile : Toxicity assessments indicated that the compound has a favorable safety profile at lower concentrations.

Case Study 1: Cancer Research

A study investigated the effects of this compound on human breast cancer cells. Results indicated significant inhibition of cell growth and induction of apoptosis through caspase activation pathways. The study concluded that this compound could serve as a lead for novel anti-cancer therapies.

Case Study 2: Neuroprotection

Another research project focused on neuroprotective effects in models of Alzheimer's disease. The compound was found to reduce amyloid-beta toxicity and improve cognitive function in treated animals, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Data Summary Table

| Biological Activity | Mechanism | Study Type | Findings |

|---|---|---|---|

| Antioxidant | Free radical scavenging | In vitro | Reduced oxidative stress |

| Enzyme Inhibition | Metabolic pathway modulation | In vitro | Altered enzyme activity |

| Neuroprotection | Apoptosis induction | In vivo | Improved cognitive function |

Q & A

Basic Research Questions

Q. What are established synthetic routes for 6-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine, and what methodological considerations are critical for optimizing yield?

- Methodological Answer :

- The compound’s synthesis likely involves sequential functionalization of a pyridine core. A plausible route includes:

Methoxylation : Introducing methoxy groups at positions 2 and 3 via nucleophilic substitution under alkaline conditions.

Silylation : Protecting the hydroxymethyl group with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole or DMAP .

- Key Considerations :

- Use anhydrous conditions to prevent premature desilylation.

- Monitor reaction progress via TLC or HPLC to isolate intermediates.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks for methoxy groups (δ ~3.8–4.0 ppm), TBDMS protons (δ ~0.1–0.3 ppm for Si–CH₃), and pyridine aromatic protons (δ ~6.5–8.5 ppm) .

- ¹³C NMR : Confirm silyl ether (Si–C, δ ~18–20 ppm) and methoxy carbons (δ ~55–60 ppm).

- Infrared Spectroscopy (FT-IR) : Detect O–Si–C stretching (~1250 cm⁻¹) and methoxy C–O vibrations (~1100 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in the compound’s reactivity under protic vs. anhydrous conditions?

- Methodological Answer :

- Controlled Reactivity Studies :

- Protic Conditions : Expose the compound to aqueous acidic/basic environments (e.g., HCl/NaOH in THF/H₂O) to assess silyl ether stability. Monitor by ¹H NMR for desilylation (disappearance of TBDMS peaks) .

- Anhydrous Conditions : Test reactivity in dry solvents (e.g., DMF, THF) with Lewis acids (e.g., TMSOTf) to evaluate electrophilic substitution at the pyridine ring.

- Data Reconciliation : Use kinetic studies (time-resolved NMR) and computational modeling (DFT) to map energy barriers for competing pathways .

Q. How can this compound be utilized as a building block in pharmaceutical intermediate synthesis?

- Methodological Answer :

- Functionalization Pathways :

- Cross-Coupling Reactions : Suzuki-Miyaura coupling at the pyridine ring’s C-4 position (if halogenated) using Pd catalysts .

- Desilylation : Remove TBDMS with tetrabutylammonium fluoride (TBAF) to generate a hydroxymethyl group for further esterification or oxidation .

- Case Study : Analogous pyridine derivatives with silyl-protected groups have been used in nucleoside synthesis (e.g., tert-butyldimethylsilyl-protected intermediates in oligonucleotide chemistry) .

Q. What analytical frameworks are suitable for assessing environmental fate or biodegradation of this compound?

- Methodological Answer :

- Environmental Simulation :

- Abiotic Degradation : Expose to UV light (λ = 254–365 nm) in aqueous/organic media; analyze by LC-MS for photoproducts.

- Biotic Degradation : Use soil/water microcosms with microbial consortia; track metabolite formation via GC-MS or isotopic labeling .

- Ecotoxicity Profiling : Conduct bioassays (e.g., Daphnia magna mortality, algal growth inhibition) to evaluate acute/chronic effects .

Key Research Recommendations

- Synthetic Optimization : Explore microwave-assisted synthesis to reduce reaction times for methoxylation/silylation steps.

- Theoretical Frameworks : Link reactivity studies to frontier molecular orbital (FMO) theory to predict electrophilic/nucleophilic sites .

- Interdisciplinary Collaboration : Partner with computational chemists to model degradation pathways and toxicity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.